molecular formula C12H20ClNO B14439396 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride CAS No. 74341-98-3

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride

Cat. No.: B14439396
CAS No.: 74341-98-3
M. Wt: 229.74 g/mol
InChI Key: GINXLKGFVISIDT-UHFFFAOYSA-N
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Description

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a variety of methods, including the reaction of appropriate amines with aldehydes or ketones.

    Introduction of the But-3-en-1-ynyl Group: The but-3-en-1-ynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trimethylpiperidin-4-ol: A related compound with similar structural features but lacking the but-3-en-1-ynyl group.

    4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-one: A ketone derivative with similar biological activity.

Uniqueness

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride is unique due to the presence of the but-3-en-1-ynyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

74341-98-3

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-5-6-7-12(14)8-11(3)13(4)9-10(12)2;/h5,10-11,14H,1,8-9H2,2-4H3;1H

InChI Key

GINXLKGFVISIDT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(C#CC=C)O.Cl

Origin of Product

United States

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